molecular formula C9H14N2NaO9P B12353283 P-hUra-Ribf.Na+

P-hUra-Ribf.Na+

Cat. No.: B12353283
M. Wt: 348.18 g/mol
InChI Key: HIBMKYHHTXWJIG-IAIGYFSYSA-M
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Description

P-hUra-Ribf.Na+ is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a sodium salt derivative of a riboflavin analog, which plays a crucial role in numerous biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-hUra-Ribf.Na+ typically involves the modification of riboflavin through a series of chemical reactions. The process begins with the extraction of riboflavin from natural sources or its synthesis through biotechnological methods . The riboflavin is then subjected to a series of chemical modifications, including the introduction of a uracil moiety and the subsequent formation of the sodium salt. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of P-hUra-Ribf.Na+ follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for the extraction, modification, and purification of the compound. The use of bioreactors and advanced separation techniques ensures the consistent production of high-quality P-hUra-Ribf.Na+.

Chemical Reactions Analysis

Types of Reactions: P-hUra-Ribf.Na+ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its functionalization and application in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving P-hUra-Ribf.Na+ include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pH levels, and catalysts .

Major Products Formed: The major products formed from the reactions of P-hUra-Ribf.Na+ depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties and applications.

Scientific Research Applications

P-hUra-Ribf.Na+ has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry: In chemistry, P-hUra-RibfNa+ is used as a precursor for the synthesis of more complex molecules

Biology: In biology, P-hUra-Ribf.Na+ is studied for its role in cellular processes. Its riboflavin analog properties make it a crucial component in enzymatic reactions, particularly those involving flavoproteins.

Medicine: In medicine, P-hUra-Ribf.Na+ is explored for its potential therapeutic applications. Its ability to participate in redox reactions makes it a candidate for antioxidant therapies and other medical treatments.

Industry: In the industrial sector, P-hUra-Ribf.Na+ is used in the production of various biochemical products. Its stability and reactivity make it suitable for use in manufacturing processes, particularly those involving the synthesis of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of P-hUra-Ribf.Na+ involves its interaction with specific molecular targets and pathways. As a riboflavin analog, it participates in redox reactions, acting as a cofactor for various enzymes.

Comparison with Similar Compounds

P-hUra-Ribf.Na+ can be compared with other riboflavin analogs and sodium salt derivatives. Similar compounds include riboflavin-5’-phosphate sodium salt and flavin mononucleotide sodium salt. While these compounds share some structural similarities, P-hUra-Ribf.Na+ is unique in its specific modifications, which enhance its reactivity and stability .

List of Similar Compounds:
  • Riboflavin-5’-phosphate sodium salt
  • Flavin mononucleotide sodium salt
  • Riboflavin tetrabutyrate
  • Lumiflavin sodium salt

Conclusion

P-hUra-RibfNa+ is a compound with significant potential in various scientific fields Its unique properties and versatility make it a valuable tool for research and industrial applications

Properties

Molecular Formula

C9H14N2NaO9P

Molecular Weight

348.18 g/mol

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C9H15N2O9P.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h4,6-8,13-14H,1-3H2,(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1

InChI Key

HIBMKYHHTXWJIG-IAIGYFSYSA-M

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

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